Zolpidem Carboxylic Acid

Catalog No.
S643361
CAS No.
109461-65-6
M.F
C₁₉H₁₉N₃O₃
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zolpidem Carboxylic Acid

CAS Number

109461-65-6

Product Name

Zolpidem Carboxylic Acid

IUPAC Name

4-[3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid

Molecular Formula

C₁₉H₁₉N₃O₃

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C19H19N3O3/c1-12-4-9-16-20-18(13-5-7-14(8-6-13)19(24)25)15(22(16)11-12)10-17(23)21(2)3/h4-9,11H,10H2,1-3H3,(H,24,25)

InChI Key

FELZONDEFBLTSP-UHFFFAOYSA-N

SMILES

CC1=CN2C(=NC(=C2CC(=O)N(C)C)C3=CC=C(C=C3)C(=O)O)C=C1

Synonyms

4-[3-[2-(Dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic Acid;SL 84.0589; Zolpidem Carboxylic Acid;

Canonical SMILES

CC1=CN2C(=NC(=C2CC(=O)N(C)C)C3=CC=C(C=C3)C(=O)O)C=C1

Zolpidem Carboxylic Acid, also known as Zolpidem 6-Carboxylic Acid, is a significant metabolite of the sedative-hypnotic agent Zolpidem. Zolpidem itself is primarily used for the treatment of insomnia, functioning as a non-benzodiazepine hypnotic that selectively targets gamma-aminobutyric acid A receptors in the central nervous system. The molecular formula for Zolpidem Carboxylic Acid is C₁₉H₁₉N₃O₃, and its structure includes a carboxylic acid functional group, which is a result of the metabolic oxidation of the Zolpidem molecule .

  • ZCA does not have its own known mechanism of action.
  • Its significance lies in its connection to zolpidem's mechanism of action, which involves enhancing the effect of a brain neurotransmitter called gamma-aminobutyric acid (GABA) [].
  • Information on the safety and hazards of ZCA itself is limited due to its status as a metabolite.
  • Research focuses more on the safety profile of the parent drug, zolpidem [].

Detection and Identification:

Zolpidem carboxylic acid (ZCA) is the primary metabolite of zolpidem, a widely prescribed medication commonly known under the brand name Ambien. Its detection and identification hold significant value in various scientific research fields.

  • Forensic Science: Due to its extended presence in the body compared to zolpidem itself, ZCA detection plays a crucial role in forensic investigations of potential drug-facilitated crimes like sexual assault and intoxication. Studies have developed reliable methods for ZCA identification in urine using techniques like gas chromatography-mass spectrometry (GC-MS) . This allows researchers to identify recent zolpidem use even after the parent drug has been eliminated from the body.

Understanding Zolpidem's Mechanism of Action:

Zolpidem's sleep-inducing effects are attributed to its interaction with specific receptors in the central nervous system, particularly the GABA receptors. Research investigating the binding properties and electrophysiological effects of zolpidem often includes ZCA analysis to gain a more comprehensive understanding of the drug's mechanism of action. By studying both the parent compound and its metabolites, researchers can gain insights into the drug's overall pharmacological profile .

Monitoring Zolpidem Use and Misuse:

ZCA detection in oral fluid offers a non-invasive method for monitoring zolpidem consumption patterns. Studies have explored the pharmacokinetics of ZCA in oral fluid to assess its potential for monitoring zolpidem misuse in various settings, including drug-facilitated crime investigations and roadside drug testing . This research helps establish reliable methods for detecting recent zolpidem use through readily obtainable samples.

Zolpidem Carboxylic Acid is produced through metabolic reactions involving the oxidation of Zolpidem. The primary metabolic pathways include:

  • Side Chain Oxidation: This pathway leads to the formation of carboxylic acids from the methyl groups on the phenyl ring and imidazopyridine moiety.
  • Phenolic Hydroxylation: Another metabolic route that contributes to the formation of various metabolites, including Zolpidem Carboxylic Acid .

These reactions are primarily facilitated by cytochrome P450 enzymes, particularly CYP3A4, which plays a significant role in drug metabolism .

  • Oxidation Reactions: Utilizing oxidizing agents to convert methyl groups into carboxylic acid functionalities.
  • Reagents: Common reagents might include potassium permanganate or chromium trioxide under controlled conditions to ensure selective oxidation without over-oxidation or degradation of the desired product.

The synthetic pathways would require careful monitoring and optimization to achieve high yields of the desired carboxylic acid derivative .

Interaction studies involving Zolpidem Carboxylic Acid focus on its role as a metabolite rather than direct interactions with other substances. Research indicates that while Zolpidem interacts with various drugs through cytochrome P450-mediated metabolism, Zolpidem Carboxylic Acid does not exhibit significant pharmacological activity or interactions due to its inactive status .

Zolpidem Carboxylic Acid shares structural similarities with several other compounds that act on gamma-aminobutyric acid A receptors or are involved in sleep regulation. Here are some notable compounds:

Compound NameStructure TypeUnique Features
ZolpidemNon-benzodiazepine hypnoticSelective GABA A receptor agonist
AlpidemImidazopyridineAnxiolytic properties; less hypnotic effect
EszopicloneCyclopyrroloneLonger half-life; used for chronic insomnia
LemborexantDual orexin receptor antagonistTargets orexin system for sleep regulation

Zolpidem Carboxylic Acid is unique among these compounds primarily due to its role as a metabolite rather than an active therapeutic agent. Its detection serves as an important tool for monitoring drug use and understanding metabolic pathways associated with sedative-hypnotics .

XLogP3

1.7

UNII

OGV9R9660K

Other CAS

109461-65-6

Wikipedia

Zolpidem carboxylic acid

Dates

Modify: 2024-04-14

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